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Compound of Interest

Compound Name:
Methyl 5-cyano-2-

hydroxybenzoate

Cat. No.: B1313201 Get Quote

Methyl 5-cyano-2-hydroxybenzoate (CAS No. 84437-12-7) is a multifunctional aromatic

compound of significant interest to the scientific community, particularly those engaged in

pharmaceutical research and fine chemical synthesis. Its structure is characterized by a

benzene ring substituted with three key functional groups: a phenolic hydroxyl (-OH), a nitrile (-

C≡N), and a methyl ester (-COOCH₃). This unique arrangement makes it a powerful and

versatile intermediate, offering multiple reaction sites for molecular elaboration. The interplay

between the electron-donating hydroxyl group and the electron-withdrawing nitrile and ester

groups defines its chemical reactivity and provides a strategic platform for constructing more

complex molecular architectures, especially in the development of Active Pharmaceutical

Ingredients (APIs). This guide provides a detailed examination of its chemical properties,

synthesis, reactivity, and applications, offering field-proven insights for researchers and drug

development professionals.

Physicochemical and Structural Properties
The fundamental properties of Methyl 5-cyano-2-hydroxybenzoate are summarized below.

These data are essential for its handling, reaction setup, and characterization. The presence of

both hydrogen-bond donating (hydroxyl) and accepting (nitrile, ester carbonyl) groups suggests

moderate polarity and influences its solubility profile. While sparingly soluble in water, it is

expected to be soluble in common polar organic solvents like ethanol, acetone, and ethyl

acetate, a trait common to related phenolic esters.
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Property Value Source(s)

CAS Number 84437-12-7

Molecular Formula C₉H₇NO₃

Molecular Weight 177.16 g/mol

IUPAC Name
Methyl 5-cyano-2-

hydroxybenzoate

Synonyms

5-Cyano-2-hydroxy-benzoic

acid methyl ester, Methyl 2-

hydroxy-5-cyanobenzoate

Density ~1.328 g/cm³ (Predicted)

Boiling Point
~306.7 °C at 760 mmHg

(Predicted)

Melting Point Not available in cited literature

XLogP3 1.05 - 2.1

Synthesis and Reactivity: A Chemist's Perspective
Strategic Synthesis
The most direct and industrially relevant synthesis of Methyl 5-cyano-2-hydroxybenzoate
involves the cyanation of a halogenated precursor. This approach leverages the well-

established chemistry of methyl salicylate, a readily available starting material. The typical

route involves the introduction of a halogen (bromine or iodine) at the 5-position, followed by a

nucleophilic substitution with a cyanide salt.

A common method is the Rosenmund-von Braun reaction, utilizing copper(I) cyanide, or

palladium-catalyzed reactions with reagents like zinc cyanide. The choice of a high-boiling

polar aprotic solvent like DMF or DMAc is critical; it ensures the solubility of the reactants and

provides the thermal energy required to overcome the activation barrier for the substitution on

the deactivated aromatic ring.
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Step 1: Halogenation

Step 2: Cyanation

Methyl Salicylate

Methyl 5-bromo-2-hydroxybenzoate

 Br₂ / Solvent 

Methyl 5-cyano-2-hydroxybenzoate

 CuCN or Zn(CN)₂ / Pd catalyst 
 High-boiling solvent (e.g., DMF) 

 Heat 
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Caption: Generalized workflow for the synthesis of Methyl 5-cyano-2-hydroxybenzoate.

Representative Laboratory Protocol: Cyanation of
Methyl 5-Bromosalicylate
This protocol is a representative example based on established cyanation methodologies and

should be adapted and optimized for specific laboratory conditions.

Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a reflux

condenser, magnetic stirrer, and nitrogen inlet, add Methyl 5-bromosalicylate (1.0 eq) and

copper(I) cyanide (1.2 eq).

Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to create a

solution with a concentration of approximately 0.5 M.
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Reaction Execution: Heat the reaction mixture to 140-150 °C with vigorous stirring under a

nitrogen atmosphere. Monitor the reaction progress using Thin Layer Chromatography (TLC)

or High-Performance Liquid Chromatography (HPLC). The reaction typically requires several

hours.

Workup: After the starting material is consumed, cool the mixture to room temperature.

Quench the reaction by pouring the mixture into an aqueous solution of ethylenediamine or

ferric chloride to complex with the copper salts.

Extraction: Extract the aqueous layer multiple times with a suitable organic solvent, such as

ethyl acetate. Combine the organic layers.

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium

sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be

further purified by column chromatography on silica gel or by recrystallization to yield pure

Methyl 5-cyano-2-hydroxybenzoate.

Core Reactivity
The utility of this compound stems from the distinct reactivity of its three functional groups,

which can often be addressed selectively.

Phenolic Hydroxyl (-OH): This group is acidic and readily undergoes O-alkylation or O-

acylation under basic conditions to form ethers and esters, respectively. It is a strongly

activating, ortho, para-directing group for electrophilic aromatic substitution, although the key

positions on the ring are already substituted.

Nitrile (-C≡N): The nitrile group is a versatile precursor. It can be hydrolyzed under acidic or

basic conditions to yield a carboxylic acid or an amide intermediate. Alternatively, it can be

reduced to a primary amine (-CH₂NH₂) using reducing agents like lithium aluminum hydride

(LiAlH₄) or catalytic hydrogenation. These transformations are fundamental in

pharmaceutical synthesis.

Methyl Ester (-COOCH₃): This group can be saponified (hydrolyzed) to the corresponding

carboxylic acid under basic conditions. It can also undergo amidation by reacting with

amines to form amides, a common linkage in drug molecules.
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Spectroscopic Signature Analysis
While specific, peer-reviewed spectra for this compound are not widely available in public

databases, its spectroscopic characteristics can be accurately predicted based on the

functional groups present. Analysis of the parent compound, methyl salicylate, provides a

reliable baseline for interpreting the contributions of the hydroxyl and methyl ester groups.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for

each of the non-equivalent protons. The three aromatic protons will appear in the downfield

region (δ 7.0-8.5 ppm), with splitting patterns determined by their ortho and meta couplings.

The methyl ester protons will present as a sharp singlet around δ 3.9 ppm. The phenolic

hydroxyl proton will typically be a broad singlet whose chemical shift is dependent on solvent

and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum should display nine unique signals

corresponding to each carbon atom in the molecule. Key predicted shifts include the ester

carbonyl carbon (~165-170 ppm), the carbons attached to the electronegative oxygen atoms,

the nitrile carbon (~115-120 ppm), and the six distinct aromatic carbons.

Infrared (IR) Spectroscopy: The IR spectrum provides a clear fingerprint of the functional

groups. Key expected absorption bands include:

A broad O-H stretch from the phenolic group, typically centered around 3200-3400 cm⁻¹.

A sharp, medium-intensity C≡N stretch for the nitrile group, appearing around 2220-2240

cm⁻¹.

A strong, sharp C=O stretch from the ester carbonyl, expected around 1680-1710 cm⁻¹.

C-O stretching vibrations for the ester and phenol functionalities between 1100-1300 cm⁻¹.

Mass Spectrometry (MS): The monoisotopic mass is 177.04259 Da. High-resolution mass

spectrometry would confirm this exact mass. Predicted adducts in electrospray ionization

(ESI) include [M+H]⁺ at m/z 178.04987 and [M+Na]⁺ at m/z 200.03181.

Applications in Drug Discovery and Development
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Methyl 5-cyano-2-hydroxybenzoate is not typically an active pharmaceutical ingredient itself

but rather a high-value intermediate or building block. Its trifunctional nature allows for

sequential and regioselective modifications, making it an ideal scaffold for building libraries of

compounds in the drug discovery process. The ability to independently modify each functional

group provides chemists with precise control over the final molecule's physicochemical

properties, such as its polarity, solubility, and ability to interact with biological targets. Phenolic

and cyanophenolic compounds, in general, are known to possess a wide range of biological

activities, including antioxidant, anticancer, and anti-inflammatory properties, making

derivatives of this scaffold promising candidates for further investigation.

Potential Derivatizations

Methyl 5-cyano-2-hydroxybenzoate

Phenolic -OH

Nitrile -C≡N

Methyl Ester -COOCH₃

Ethers (O-Alkylation) Phenolic Esters (O-Acylation) Primary Amines (Reduction) Amides (Hydrolysis) Carboxylic Acids (Hydrolysis) Tetrazoles (Cycloaddition) Amides (Aminolysis) Carboxylic Acids (Saponification)
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Caption: Versatility of the Methyl 5-cyano-2-hydroxybenzoate scaffold in synthesis.

Safety and Handling
Methyl 5-cyano-2-hydroxybenzoate is classified as an irritant. It may cause respiratory

irritation, skin irritation, and serious eye irritation.

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid

breathing dust or fumes.

Personal Protective Equipment (PPE): Wear appropriate protective gloves, a lab coat, and

chemical safety goggles.
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First Aid: In case of eye contact, rinse cautiously with water for several minutes. If on skin,

wash thoroughly with soap and water. If inhaled, move the person to fresh air. Seek medical

attention if irritation persists.

Storage: Store in a tightly sealed container in a cool, dry place.

Researchers and professionals must consult the full Safety Data Sheet (SDS) from their

supplier before handling this chemical.

To cite this document: BenchChem. [Introduction: A Versatile Scaffold in Modern Synthesis].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1313201#methyl-5-cyano-2-hydroxybenzoate-
chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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